molecular formula C14H22ClNO2 B1442641 Bzl-nle-ome hcl CAS No. 1122017-35-9

Bzl-nle-ome hcl

Cat. No.: B1442641
CAS No.: 1122017-35-9
M. Wt: 271.78 g/mol
InChI Key: LGMPSIGGKFVSDE-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-L-norleucine methyl ester hydrochloride, commonly referred to as Bzl-nle-ome hcl, is a synthetic opioid derivative of the natural opioid peptide, enkephalin. This compound has gained attention in recent years due to its potent analgesic effects and its potential therapeutic applications in medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bzl-nle-ome hcl typically involves peptide synthesis techniques. One common method is the solution phase peptide synthesis, where amino acid derivatives are coupled together to form the desired peptide sequence . The process involves the protection of functional groups, activation of the carboxylic acid moiety, and subsequent coupling with the amine group of another amino acid .

Industrial Production Methods

In industrial settings, solid-phase peptide synthesis (SPPS) is often employed due to its efficiency and scalability . This method involves anchoring the C-terminus of the peptide chain to an insoluble resin support and assembling the peptide chain from the C-terminus to the N-terminus through iterative cycles of coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions

Bzl-nle-ome hcl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMPSIGGKFVSDE-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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